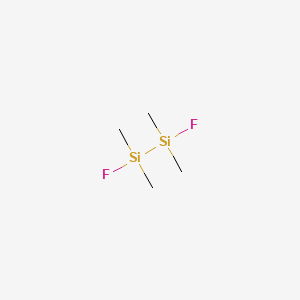
Disilane, 1,2-difluoro-1,1,2,2-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- is a chemical compound with the molecular formula C₄H₁₂F₂Si₂ and a molecular weight of 154.3059 g/mol . It is a member of the disilane family, characterized by the presence of two silicon atoms bonded together. This compound is notable for its unique structure, which includes fluorine and methyl groups attached to the silicon atoms.
Preparation Methods
The synthesis of Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- typically involves the reaction of tetramethyldisilane with fluorinating agents. One common method is the reaction of tetramethyldisilane with elemental fluorine or hydrogen fluoride under controlled conditions . Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield simpler silanes or silicon-containing compounds.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential use in drug delivery systems and as a component in medical devices are being conducted.
Mechanism of Action
The mechanism of action of Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the reaction conditions. The pathways involved in these processes are influenced by the compound’s structure and the presence of specific functional groups .
Comparison with Similar Compounds
Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- can be compared with other similar compounds, such as:
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: This compound has chlorine atoms instead of fluorine atoms, leading to different reactivity and applications.
Disilane, 1,2-dibromo-1,1,2,2-tetramethyl-:
The uniqueness of Disilane, 1,2-difluoro-1,1,2,2-tetramethyl- lies in its fluorine atoms, which impart specific chemical properties such as increased stability and reactivity under certain conditions .
Properties
CAS No. |
661-68-7 |
|---|---|
Molecular Formula |
C4H12F2Si2 |
Molecular Weight |
154.30 g/mol |
IUPAC Name |
fluoro-[fluoro(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C4H12F2Si2/c1-7(2,5)8(3,4)6/h1-4H3 |
InChI Key |
QEENQSSBOOQMNM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(F)[Si](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















